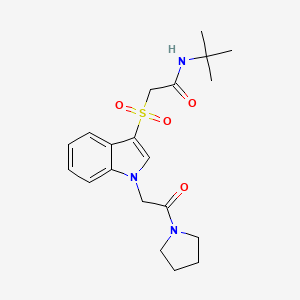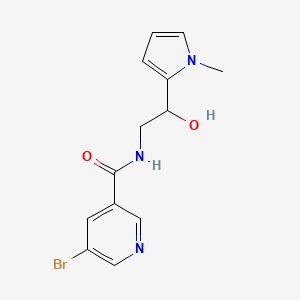
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the bromine atom and the nicotinamide group. There are several methods for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis . The bromine atom could be introduced through a halogenation reaction, and the nicotinamide group could be added through a condensation reaction .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2- or 3-positions of the pyrrole ring. The bromine atom and the nicotinamide group could also participate in reactions, depending on the conditions .科学的研究の応用
Indole Derivatives Synthesis
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have attracted attention for their biological activity. The synthesis of indole derivatives, including those containing the pyrrole moiety, is an area of interest. Researchers explore novel methods to construct indoles, especially as part of selected alkaloids . The compound could serve as a precursor for indole-based molecules.
β-Alanine Moiety for Receptor Antagonists
In drug design, the β-alanine moiety is essential for certain receptor antagonists. This compound could serve as a starting point for synthesizing such antagonists. For example, it might contribute to the development of αvβ3 or somatostatin sst3 receptor antagonists .
Catalytic Reactions and Heterocyclic Chemistry
The bromine substituent in this compound could participate in catalytic reactions. Researchers might explore its reactivity in protodeboronation reactions or other transformations. Additionally, its pyridine ring makes it relevant in heterocyclic chemistry .
Antioxidant Properties
Given the presence of the pyrrole ring and other functional groups, this compound might exhibit antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect cells from oxidative damage .
特性
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXPEOQCFAAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

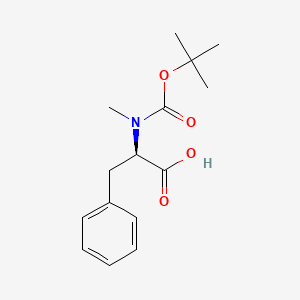
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
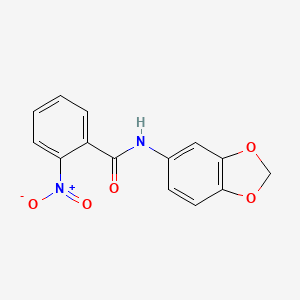

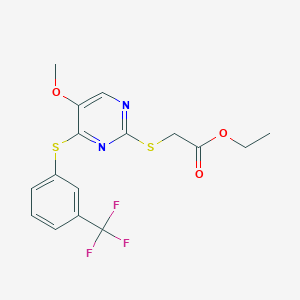
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)
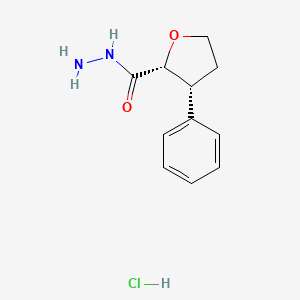
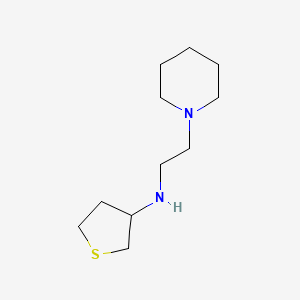
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)
![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

